
1-(2-Bromo-6-fluorophenyl)cyclopropan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-6-fluorophenyl)cyclopropan-1-aminehydrochloride is a chemical compound with the molecular formula C9H10BrFN·HCl It is known for its unique structural features, which include a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclopropan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Substitution Reactions: The phenyl group is then substituted with bromine and fluorine atoms using halogenation reactions. This can be achieved by treating the phenyl group with bromine and fluorine sources under controlled conditions.
Amine Introduction: The amine group is introduced through an amination reaction, where an appropriate amine precursor is reacted with the substituted phenyl group.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-Bromo-6-fluorophenyl)cyclopropan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and fluorine atoms on the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted phenylcyclopropane derivatives.
科学的研究の応用
1-(2-Bromo-6-fluorophenyl)cyclopropan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals. It is also used in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism of action and identify the key molecular interactions involved.
類似化合物との比較
1-(2-Bromo-6-fluorophenyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-aminehydrochloride: Similar structure but different substitution pattern on the phenyl group.
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride: Chlorine atom instead of bromine, leading to different reactivity and properties.
1-(2-Bromo-6-chlorophenyl)cyclopropan-1-aminehydrochloride: Combination of bromine and chlorine substitutions, resulting in unique chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H10BrClFN |
|---|---|
分子量 |
266.54 g/mol |
IUPAC名 |
1-(2-bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H |
InChIキー |
NSRABLLSIJXEPV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=CC=C2Br)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
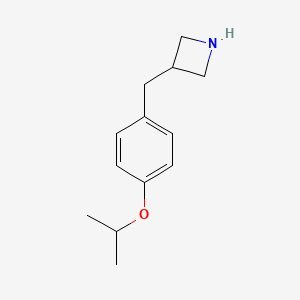
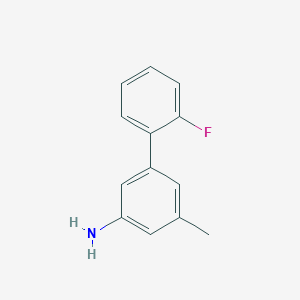

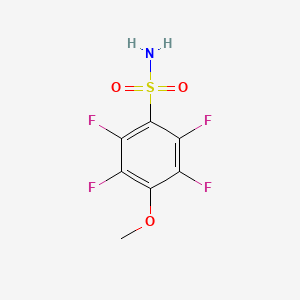
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
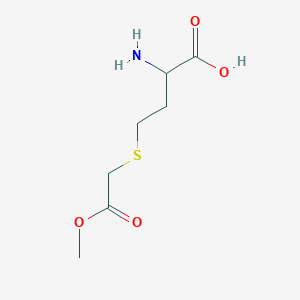
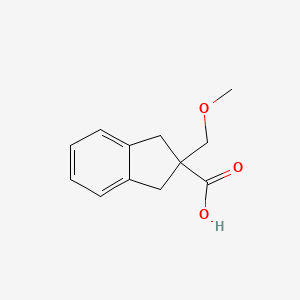
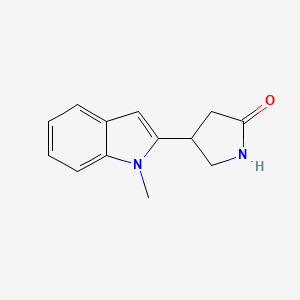
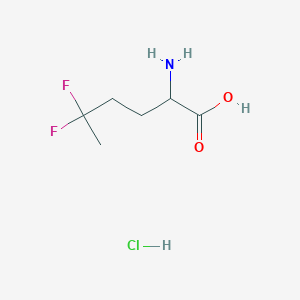
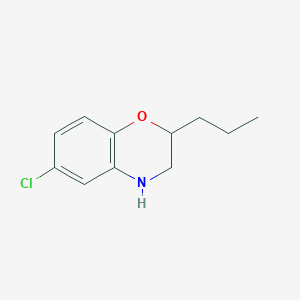

![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
